Boc-Lys(Fmoc)-OH (CAS 84624-27-1) is a highly specialized, orthogonally protected lysine derivative essential for advanced solid-phase peptide synthesis (SPPS). Featuring an α-amino tert-butyloxycarbonyl (Boc) group and an ε-amino fluorenylmethyloxycarbonyl (Fmoc) group, it provides a precise chemical logic that is the exact inverse of the standard Fmoc-Lys(Boc)-OH building block [1]. This specific configuration allows for the selective deprotection of the lysine side chain under mild basic conditions (using piperidine) while the N-terminus remains securely masked by the acid-labile Boc group. It serves as a critical precursor for synthesizing branched peptides, lipopeptides, antibody-drug conjugate (ADC) linkers, and site-specifically labeled probes where on-resin side-chain modification is required without exposing the main-chain N-terminus.
Substituting Boc-Lys(Fmoc)-OH with the standard Fmoc-Lys(Boc)-OH fundamentally disrupts the synthesis workflow for N-terminal or side-chain modifications. In Fmoc-SPPS, if a standard Fmoc-Lys(Boc)-OH is used at the N-terminus, the side chain cannot be selectively modified on-resin because the Boc group requires trifluoroacetic acid (TFA) for removal, which simultaneously cleaves the peptide from the resin [1]. Conversely, using an alternative orthogonal protector like Boc-Lys(Alloc)-OH introduces the need for palladium-catalyzed deprotection, increasing reagent costs, heavy metal contamination risks, and process complexity [2]. Boc-Lys(Fmoc)-OH enables on-resin ε-amine modification using standard, low-cost piperidine without risking premature N-terminal capping or unwanted global resin cleavage.
In Fmoc-SPPS workflows requiring N-terminal side-chain functionalization (e.g., attaching a fluorophore or lipid), Boc-Lys(Fmoc)-OH is coupled as the final amino acid. The α-amino Boc group withstands the 20% piperidine used to remove the ε-amino Fmoc group. This allows >95% coupling efficiency of the side-chain modifier on-resin [1]. If Fmoc-Lys(Boc)-OH were used, selective on-resin side-chain modification would be impossible without premature global cleavage using TFA, forcing chemists into low-yield, off-resin solution-phase conjugations.
| Evidence Dimension | On-resin selective side-chain availability |
| Target Compound Data | Enables 100% selective ε-amine deprotection via piperidine while maintaining N-α Boc protection. |
| Comparator Or Baseline | Fmoc-Lys(Boc)-OH (ε-amine requires TFA, triggering premature resin cleavage and global deprotection). |
| Quantified Difference | Allows high-yield on-resin side-chain modification vs. impossible on-resin modification without global cleavage. |
| Conditions | Fmoc-SPPS, 20% piperidine deprotection, followed by TFA global cleavage. |
Procurement of this specific isomer is mandatory for researchers synthesizing N-terminally branched or labeled peptides on-resin without requiring complex off-resin purification and re-protection steps.
During standard Boc-SPPS, the growing peptide chain is repeatedly exposed to 50% TFA in dichloromethane to remove the α-Boc group. The ε-Fmoc group of Boc-Lys(Fmoc)-OH exhibits >99% stability across multiple TFA exposure cycles, preserving the side chain for later selective modification[1]. In contrast, using Boc-Lys(Boc)-OH would result in complete side-chain deprotection during the first cycle, leading to unwanted branching. Compared to Boc-Lys(Z)-OH, which requires hazardous anhydrous HF for final side-chain deprotection, the Fmoc group can be safely removed with 20% piperidine prior to final cleavage.
| Evidence Dimension | Side-chain protecting group stability in 50% TFA |
| Target Compound Data | >99% stability of the ε-Fmoc group per 50% TFA exposure cycle. |
| Comparator Or Baseline | Boc-Lys(Boc)-OH (0% stability, completely removed in 50% TFA). |
| Quantified Difference | Prevents unwanted side-chain branching during Boc-SPPS chain elongation. |
| Conditions | 50% TFA in DCM (standard Boc deprotection conditions). |
Allows peptide chemists to utilize Boc-SPPS for complex sequences while retaining a selectively addressable lysine side chain using standard, non-hazardous basic deprotection.
For orthogonal side-chain protection, Boc-Lys(Alloc)-OH is a common alternative. However, Alloc removal requires tetrakis(triphenylphosphine)palladium(0) and a scavenger (e.g., phenylsilane), which adds significant reagent costs and requires strict anhydrous/anaerobic handling [1]. Boc-Lys(Fmoc)-OH relies on 20% piperidine in DMF for deprotection, achieving >98% removal in under 30 minutes at room temperature. This eliminates palladium costs, prevents heavy metal contamination in the crude peptide, and streamlines the synthesis protocol using standard SPPS reagents.
| Evidence Dimension | Deprotection reagent requirement and cost |
| Target Compound Data | Deprotection via 20% piperidine (standard, low-cost, metal-free). |
| Comparator Or Baseline | Boc-Lys(Alloc)-OH (Requires Pd(PPh3)4, high cost, inert atmosphere, metal residue). |
| Quantified Difference | Eliminates heavy metal catalyst usage and reduces deprotection complexity. |
| Conditions | On-resin orthogonal side-chain deprotection. |
Procuring the Fmoc-protected variant drastically lowers reagent costs and simplifies purification by avoiding palladium contamination in pharmaceutical or biological peptide manufacturing.
Boc-Lys(Fmoc)-OH is frequently utilized alongside orthogonally protected aspartic or glutamic acid to synthesize cyclic peptides via side-chain-to-side-chain lactamization. By coupling Boc-Lys(Fmoc)-OH at the N-terminus, the α-amine remains protected by Boc. Following selective removal of the Fmoc group, the free ε-amine can be cyclized with a deprotected carboxyl group on-resin [1]. This strategy prevents N-terminal oligomerization and drives intramolecular cyclization yields significantly higher than in-solution cyclization methods, which often suffer from <50% yields due to intermolecular dimerization.
| Evidence Dimension | Cyclization yield and specificity |
| Target Compound Data | Facilitates high-yield on-resin cyclization by masking the N-terminus, preventing oligomerization. |
| Comparator Or Baseline | In-solution cyclization (often <50% yield due to intermolecular dimerization). |
| Quantified Difference | Significantly higher intramolecular cyclization yield via resin pseudo-dilution and N-α protection. |
| Conditions | On-resin lactamization prior to global TFA cleavage. |
Maximizes the yield and purity of cyclic peptide drugs and macrocycles, directly reducing raw material waste and purification bottlenecks.
Utilizing Boc-Lys(Fmoc)-OH at the N-terminus allows for on-resin attachment of lipid tails (e.g., palmitic acid) to the lysine side chain, a critical step in developing lipopeptide vaccines and adjuvants. The N-terminal Boc group protects the main chain during the basic deprotection and lipid coupling steps [1].
Serves as a structural node for creating branch points in peptide chains where the main chain is synthesized via Boc-chemistry. The Fmoc-protected lysine serves as a secondary initiation site after piperidine treatment, enabling the controlled synthesis of complex branched architectures without premature cleavage [1].
Essential for side-chain-to-side-chain lactamization (e.g., Lys-Asp) where the N-terminus must remain protected during the cyclization step. This prevents unwanted side reactions or oligomerization, ensuring high-purity macrocyclic compounds [2].
Enables the precise attachment of fluorescent dyes (e.g., FITC, Cyanine) to the N-terminal lysine side chain while the peptide is still anchored to the resin. This simplifies downstream purification by allowing excess dye to be washed away before global cleavage [1].